4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiolthione ring. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione exhibits promising pharmacological properties:

- Anticancer Activity : Research indicates that compounds containing dithiol structures can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have shown potential against various cancer cell lines, including breast and lung cancers .

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which are crucial for combating oxidative stress in biological systems .

- Antimicrobial Activity : Studies have suggested that thiol compounds can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Thiadiazole Derivatives : this compound can be utilized to synthesize various thiadiazoles, which are known for their diverse applications in pharmaceuticals and agrochemicals .

- Ligand Formation : Its ability to coordinate with metals makes it useful in coordination chemistry. The dithiolene structure can form complexes that have applications in catalysis and materials science .

Case Study 1: Anticancer Screening

A study screened several thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth and migration. This suggests a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Antioxidant Activity Assessment

In a comparative study of antioxidant activities among various phenolic compounds, this compound was evaluated using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, indicating its potential as a natural antioxidant agent .

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione involves its ability to interact with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It can also modulate signaling pathways related to oxidative stress and inflammation, thereby exerting protective effects in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.

L-DOPA (3,4-Dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.

4-(3,4-Dihydroxyphenyl)thiazole: A compound with antiradical and antibacterial activity.

Uniqueness

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is unique due to the presence of the dithiolthione ring, which imparts distinct chemical and biological properties. This structural feature enhances its antioxidant activity and potential therapeutic applications compared to other similar compounds .

Actividad Biológica

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of dithiolthiones, which are known for their potential therapeutic applications, particularly in cancer treatment and antioxidant activity. This article compiles and analyzes the available research on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

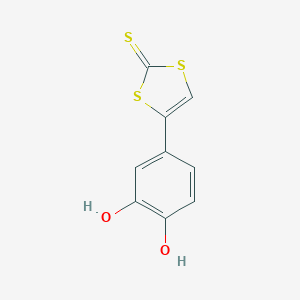

The chemical structure of this compound can be represented as follows:

This compound features a 1,3-dithiol-2-thione core with a hydroxylated phenyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups allows for effective scavenging of free radicals. Studies have demonstrated that this compound can inhibit oxidative stress in various cell types by enhancing the activity of endogenous antioxidant enzymes .

- Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against multiple cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines and mediators in activated immune cells, suggesting potential use in inflammatory diseases .

Anticancer Activity

A summary of the anticancer activity of this compound against various cancer cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.0 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 30.5 | Cell cycle arrest at G1 phase |

| HL-60 (Leukemia) | 15.0 | Activation of caspase-3 and -8 |

| C6 (Glioma) | 22.5 | Inhibition of cell proliferation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated that this compound exhibited significant radical scavenging activity with an IC50 value comparable to well-known antioxidants such as ascorbic acid .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : In a study involving neuroblastoma cells (SH-SY5Y), treatment with this compound resulted in significant protection against oxidative stress-induced cell death. The mechanism involved upregulation of glutathione levels and inhibition of neuroinflammatory pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer. Histological analysis revealed decreased mitotic indices and increased apoptotic cells in treated tumors compared to controls .

Propiedades

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRUHBFTLWBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=S)S2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576281 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153275-67-3 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153275-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.